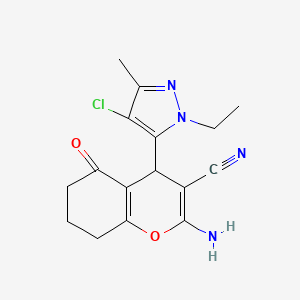![molecular formula C17H17BrClN3O3 B10911939 2-(4-Bromoanilino)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide](/img/structure/B10911939.png)
2-(4-Bromoanilino)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 4-bromoaniline and 5-chloro-2-hydroxy-3-methoxybenzaldehyde in the presence of a hydrazine hydrate. The reaction proceeds via Schiff base formation, followed by cyclization to yield the desired compound. Industrial production methods typically involve scaled-up versions of these laboratory procedures.
Chemical Reactions Analysis
Oxidation: The phenolic hydroxyl group can undergo oxidation, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the hydrazide moiety can yield the corresponding hydrazine.
Substitution: The bromine atom in the anilino group is susceptible to nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound serves as a versatile building block for the synthesis of other complex molecules due to its functional groups.
Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.
Medicine: Investigations focus on its pharmacological properties, including potential antitumor or anti-inflammatory activities.
Industry: It may find applications in materials science or as a starting material for fine chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. its structural features suggest interactions with cellular targets, potentially affecting signal transduction pathways or enzymatic processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could identify related molecules with comparable features.
Remember that this compound’s properties and applications are continually explored, and new findings may emerge.
Properties
Molecular Formula |
C17H17BrClN3O3 |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
2-(4-bromoanilino)-N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H17BrClN3O3/c1-10(21-14-5-3-12(18)4-6-14)17(24)22-20-9-11-7-13(19)8-15(25-2)16(11)23/h3-10,21,23H,1-2H3,(H,22,24)/b20-9+ |
InChI Key |
CNKBCZLGFXLPPJ-AWQFTUOYSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Cl)OC)O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC(=C1)Cl)OC)O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[(2-Phenylethyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B10911862.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10911870.png)


![2-(1H-benzotriazol-1-yl)-N'-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B10911887.png)
![butyl 5-(5-{(E)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B10911897.png)
![4-({(2E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10911902.png)

![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B10911912.png)
![(5Z)-5-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B10911915.png)
![3-cyclopropyl-6-ethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911916.png)
![(2Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-[(3-chloro-4-methylphenyl)amino]prop-2-enal](/img/structure/B10911934.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10911952.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10911959.png)
